Isopropyl diphenyl phosphate
CAS No.: 60763-39-5
Cat. No.: VC20893165
Molecular Formula: C15H17O4P
Molecular Weight: 292.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60763-39-5 |
---|---|
Molecular Formula | C15H17O4P |
Molecular Weight | 292.27 g/mol |
IUPAC Name | diphenyl propan-2-yl phosphate |
Standard InChI | InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3 |
Standard InChI Key | YDICVVYPXSZSFA-UHFFFAOYSA-N |
SMILES | CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES | CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Introduction
Parameter | Information |
---|---|
CAS Number | 28108-99-8 |
Molecular Formula | C21H21O4P |
Molecular Weight | 368.36 g/mol |
EINECS | 248-848-2 |
Among the common synonyms for this compound are diphenyl isopropylphenyl phosphate, isopropyl phenyl diphenyl phosphate (IPPP), and phosphoric acid (1-methylethyl)phenyl diphenyl ester .
Structural Variations
It is important to note that isopropyl diphenyl phosphate can exist as multiple structural isomers, depending on the position of the isopropyl group on the phenyl ring. These include 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 3-isopropylphenyl diphenyl phosphate (3IPPDPP) . These isomers exhibit distinct physicochemical properties and environmental behaviors.
Physical and Chemical Properties
Isopropyl diphenyl phosphate possesses several distinctive physical and chemical properties that make it suitable for its various applications.
Physical Characteristics
The compound presents as a viscous light yellow liquid at room temperature . Its physical state contributes to its usefulness in various formulations, particularly as a plasticizer where flow properties are important.
Chemical Properties
Property | Value |
---|---|
Boiling Point | 220-230°C |
Water Solubility | <0.1 g/100 mL at 25°C |
Physical State | Viscous light yellow liquid |
The compound has limited water solubility (<0.1 g/100 mL at 25°C), which affects its environmental distribution and bioavailability . Its relatively high boiling point (220-230°C) indicates low volatility, which is advantageous for applications requiring thermal stability.
Applications and Industrial Uses
Isopropyl diphenyl phosphate has found widespread application across various industries due to its beneficial properties.
Flame Retardant Applications
The primary use of isopropyl diphenyl phosphate is as a flame retardant in various materials. Organophosphate aryl ester technical mixtures containing isopropylated and tert-butylated triarylphosphate esters, including isopropylphenyl diphenyl phosphate, have been increasingly used in residential applications as alternatives to PBDEs .
These flame retardants are incorporated into various materials including:
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Polyvinyl chloride (PVC) products
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Polyurethane foams
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Textiles
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Electronic equipment
Plasticizer Function
Beyond its flame-retardant properties, isopropyl diphenyl phosphate serves as an effective plasticizer, improving the flexibility and processability of polymers. This dual functionality makes it particularly valuable in formulations where both flame retardancy and material flexibility are required.
Analytical Methods and Detection
The detection and quantification of isopropyl diphenyl phosphate require sophisticated analytical techniques, particularly important for occupational exposure assessment and environmental monitoring.
Sampling Methodology
For air sampling in occupational settings, a recommended approach involves drawing workplace air through a quartz filter that has been spiked with an internal standard such as triphenyl phosphate-d15. Sampling periods typically range from 2 to 8 hours, with flow rates around 3.5 ml/min, corresponding to sampling volumes of 420 to 1680 liters .
Extraction and Analysis
The collected compound is typically extracted using ethyl acetate in an ultrasonic bath combined with a heated horizontal shaker. For samples with significant contamination, solid phase extraction can be employed as a purification step .
Instrumental Analysis
Gas chromatography with mass selective detection (GC-MS) is the preferred analytical method for isopropyl diphenyl phosphate. Quantitative determination relies on calibration functions where the quotients of peak areas of the isopropylated phenyl phosphates to the internal standard are plotted against the concentrations of the organic phosphorus compounds .
Analytical Performance
Parameter | Value |
---|---|
Relative Limit of Quantification | 0.050 mg/m³ (420L sample) |
Mean Recovery | 98.9% ± 6% |
Expanded Uncertainty | 30.7% |
Human Exposure and Biomonitoring
Understanding human exposure to isopropyl diphenyl phosphate is crucial for assessing potential health risks associated with this compound.
Biomarkers of Exposure
Researchers have developed methods to quantify biomarkers of exposure to various flame retardants, including 2-((isopropyl)phenyl)phenyl phosphate (iPPPP), which is a metabolite of isopropylphenyl diphenyl phosphates. These methods enable biomonitoring studies to assess human exposure levels .
Analytical Approach for Biomonitoring
The biomonitoring methodology employs enzymatic hydrolysis of urinary conjugates of the target analytes, followed by automated off-line solid phase extraction, reversed-phase high-performance liquid chromatography separation, and isotope dilution-electrospray ionization tandem mass spectrometry detection. This approach requires only 0.2 mL of urine, making it practical for large-scale biomonitoring studies .
Population Exposure
Studies have demonstrated that human exposure to mixtures containing isopropylphenyl diphenyl phosphate is widespread. The National Health and Nutrition Examination Survey (NHANES) has included monitoring of these compounds, with eligible participants including all examined individuals aged 3 to 5 years and a one-third subsample of examined participants aged 6 years and older .
Challenges in Analysis and Identification
There are significant analytical challenges associated with the precise identification and quantification of isopropyl diphenyl phosphate and related compounds.
Isomeric Complexity
Isopropylated phenyl phosphates represent a complex isomeric mixture of variable composition, which complicates their analysis. Similar to polychlorinated biphenyls (PCBs), the entire content cannot be directly quantified and must be estimated based on empirically determined factors related to isomer proportions .
Interference Issues
The analytical procedure using GC-MS, while specific and robust under controlled conditions, faces challenges related to potential interference. For instance, di-isopropylated phenyl phosphates can only be reliably determined if no trixylyl phosphates (TXPs) are present, as these share the same molecular ion (m/z 410) and similar fragmentation patterns .
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